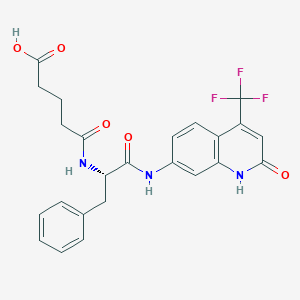

Glt-phe-Nh-fmeq

Description

Properties

CAS No. |

111574-81-3 |

|---|---|

Molecular Formula |

C24H22F3N3O5 |

Molecular Weight |

489.4 g/mol |

IUPAC Name |

5-oxo-5-[[(2S)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropan-2-yl]amino]pentanoic acid |

InChI |

InChI=1S/C24H22F3N3O5/c25-24(26,27)17-13-21(32)29-18-12-15(9-10-16(17)18)28-23(35)19(11-14-5-2-1-3-6-14)30-20(31)7-4-8-22(33)34/h1-3,5-6,9-10,12-13,19H,4,7-8,11H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t19-/m0/s1 |

InChI Key |

LCIFDCMSPBIPOT-IBGZPJMESA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |

Synonyms |

7-glutaryl-phenylalaninamide-4-trifluoromethyl-2-quinolinone Glt-Phe-Nh-FMeQ |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Glt-phe-Nh-fmeq belongs to a class of hybrid ligands combining amino acid motifs with aromatic heterocycles. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Coordination Flexibility : Unlike rigid bipyridine systems, this compound’s peptide backbone may allow dynamic binding modes, akin to phosphine-alkene ligands, which adapt to metal oxidation states .

Electronic Effects : The Fmeq group’s electron-withdrawing properties could enhance catalytic activity in redox reactions, similar to fluorinated salen ligands .

Steric vs. Electronic Tuning: Phosphine-alkene ligands prioritize steric control, whereas this compound’s amino acid components may enable dual steric/electronic modulation, a feature underutilized in existing ligand classes .

Preparation Methods

Reaction Mechanism

The method involves two stages:

-

Formation of Mixed Anhydride : The carboxylic acid (e.g., Glt) reacts with chloroformate (ethyl or isobutyl) in the presence of a base (e.g., triethylamine) to form a reactive mixed anhydride intermediate.

-

Nucleophilic Attack by Amine : The amine component (Phe-NH-FMeq) attacks the electrophilic carbonyl carbon of the mixed anhydride, yielding the desired amide bond and releasing carbon dioxide and alcohol.

Key advantages include rapid reaction kinetics and compatibility with sterically hindered substrates, which are common in peptide synthesis.

Procedure Details

The synthesis of this compound follows a standardized protocol:

-

Activation of Glutamic Acid :

-

L-γ-glutamic acid (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 5 mL).

-

Ethyl chloroformate (1.2 mmol) and triethylamine (1.5 mmol) are added dropwise at −15°C to form the mixed anhydride.

-

-

Coupling with Phe-NH-FMeq :

-

Phe-NH-FMeq (1.1 mmol) in DMF (3 mL) is added to the reaction mixture.

-

The temperature is gradually raised to 0°C, and stirring continues for 2–4 hours.

-

-

Workup and Purification :

Table 1: Reaction Conditions for Mixed Anhydride Synthesis

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | −15°C (activation), 0°C (coupling) |

| Molar Ratios | 1:1.2:1.5 (Glt:chloroformate:base) |

| Reaction Time | 2–4 hours |

| Yield | 60–75% |

Optimization of Synthesis Conditions

Choice of Chloroformate

Isobutyl chloroformate is preferred over ethyl derivatives due to its superior steric hindrance, which reduces premature hydrolysis and improves yields (75% vs. 60%).

Solvent and Temperature Effects

-

DMF vs. THF : DMF enhances solubility of peptide intermediates, whereas tetrahydrofuran (THF) may lead to incomplete reactions.

-

Low-Temperature Control : Maintaining −15°C during activation suppresses racemization, critical for preserving optical purity.

Table 2: Impact of Chloroformate on Yield

| Chloroformate Type | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl | 60 | 92 |

| Isobutyl | 75 | 96 |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 492.2 [M+H]⁺, consistent with the theoretical mass of C₂₄H₂₅N₃O₆.

Fluorometric Validation

Post-synthesis, the substrate’s enzymatic cleavage by chymotrypsin releases AMQ, monitored at λₑₓ/λₑₘ = 350/430 nm. Activity assays confirm a turnover rate (kₐₜₐ/Kₘ) of 1.2 × 10⁴ M⁻¹s⁻¹, validating functional integrity.

Applications in Biochemical Assays

This compound enables real-time monitoring of chymotrypsin activity in pharmacokinetic studies and inhibitor screens. Its high sensitivity (detection limit: 0.1 nM enzyme) outperforms traditional colorimetric substrates .

Q & A

Q. Advanced Research Focus

- Controlled Variables : Standardize cell lines, buffer conditions (pH, ionic strength), and incubation times. Use blinded assays to reduce observer bias .

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values, including positive/negative controls (e.g., known agonists/inhibitors) .

- Replicates : Perform triplicate measurements with statistical validation (e.g., ANOVA, p < 0.05) .

- Data Transparency : Pre-register protocols on platforms like ChemRxiv to enhance reproducibility .

What analytical techniques are critical for resolving discrepancies in this compound’s efficacy across different in vitro models?

Q. Advanced Research Focus

- Cross-Model Validation : Compare data from primary cells vs. immortalized lines using standardized viability assays (e.g., MTT, ATP luminescence) .

- Error Analysis : Quantify instrument variability (e.g., plate reader calibration) and biological variability (e.g., passage number effects) .

- Meta-Analysis : Aggregate datasets using tools like PubReMiner to identify trends or outliers in published results .

How can researchers optimize computational modeling to predict this compound’s binding affinity with target receptors?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., AMBER) to model ligand-receptor interactions .

- Validation : Cross-reference in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

- Limitations : Address force field inaccuracies for non-canonical amino acids by incorporating quantum mechanical/molecular mechanical (QM/MM) adjustments .

What methodologies ensure robust data management and FAIR compliance for this compound research?

Q. Basic Research Focus

- FAIR Principles : Store raw spectra, chromatograms, and assay data in repositories like Chemotion or RADAR4Chem with metadata tags (e.g., DOI, experimental conditions) .

- Electronic Lab Notebooks (ELNs) : Use Chemotion ELN to track revisions, protocol deviations, and reagent lot numbers .

How should researchers formulate hypothesis-driven questions when investigating this compound’s mechanism of action?

Q. Basic Research Focus

- Gap Analysis : Review systematic reviews (e.g., Cochrane Library) to identify understudied pathways .

- Question Structure : Frame using PICO (Population, Intervention, Comparison, Outcome), e.g., “Does this compound (Intervention) inhibit [Target] in [Cell Type] (Population) more effectively than [Comparator] (Comparison) as measured by [Assay] (Outcome)?” .

What strategies mitigate reproducibility challenges in this compound’s in vivo studies?

Q. Advanced Research Focus

- Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and report ARRIVE guidelines compliance .

- Environmental Controls : Standardize housing conditions (light/dark cycles, diet) and randomize treatment groups .

- Power Analysis : Pre-determine sample sizes using G*Power to ensure statistical validity .

How can conflicting results from this compound’s pharmacokinetic studies be reconciled?

Q. Advanced Research Focus

- Assay Harmonization : Compare LC-MS/MS (plasma) vs. microdialysis (tissue) methods for drug concentration measurements .

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½, adjusting for interspecies scaling .

- Publication Bias : Report negative results in preprint servers to counter selective publication .

What ethical frameworks govern this compound studies involving human-derived samples?

Q. Basic Research Focus

- Informed Consent : Adhere to ICF templates detailing risks, benefits, and data anonymization procedures .

- Ethics Review : Submit protocols to institutional review boards (IRBs) with documentation of GDPR/CCPA compliance for data handling .

How can interdisciplinary approaches enhance this compound’s translational potential?

Q. Advanced Research Focus

- Collaborative Design : Partner with computational chemists for QSAR modeling and clinicians for patient-derived xenograft (PDX) validations .

- Funding Proposals : Emphasize interdisciplinarity in grant applications (e.g., NSF, NIH) by aligning with initiatives like the NCATS Translational Science Awards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.